molecular formula C21H16N2O2 B2588054 2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 861208-29-9

2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B2588054
CAS No.: 861208-29-9
M. Wt: 328.371
InChI Key: XSCFZXIIVKWCMG-UHFFFAOYSA-N
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Description

2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile is a novel compound with a wide range of potential applications in the field of scientific research. It has a unique chemical structure that makes it an ideal candidate for a variety of research applications. This compound has been studied extensively and has been found to have promising potential in the areas of drug development, chemical synthesis, and biochemistry.

Scientific Research Applications

Cytotoxic Activity in Cancer Research

One significant application of this compound is in the field of cancer research, where it has been evaluated for its cytotoxic activity against cancer cells. A study by Haiba et al. (2016) synthesized derivatives of benzo[h]chromene and evaluated their cytotoxic activity in human glioblastoma cells. The compound exhibited significant cytotoxic effects, suggesting a potential application in cancer therapy Haiba et al., 2016. Similarly, El-Agrody et al. (2022) synthesized a related derivative and assessed its anti-proliferative profile against various cancer cell lines, showing promising cytotoxic potency El-Agrody et al., 2022.

Synthetic Methods and Green Chemistry

Research into the synthesis of this compound and its derivatives emphasizes green chemistry approaches. El-Maghraby (2014) reported the synthesis of substituted chromenes and benzochromenes via a one-pot three-component reaction using Rochelle salt as a novel green catalyst, highlighting an environmentally friendly method for producing these compounds El-Maghraby, 2014.

Antimicrobial Activity

Additionally, the compound has been explored for its antimicrobial properties. Okasha et al. (2022) synthesized a pyran derivative and evaluated its antimicrobial activities, demonstrating favorable results compared to reference antimicrobial agents Okasha et al., 2022.

Molecular Docking Studies

Molecular docking studies are also a key area of application, providing insights into the potential mechanisms of action and interactions with biological targets. El Gaafary et al. (2021) conducted theoretical calculations and molecular docking to analyze the cytotoxic activity and interactions with DNA methyltransferase 1, suggesting mechanisms through which these compounds exert their effects El Gaafary et al., 2021.

Properties

IUPAC Name

2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-24-16-8-4-7-15(9-16)20-17-10-13-5-2-3-6-14(13)11-19(17)25-21(23)18(20)12-22/h2-11,20H,23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCFZXIIVKWCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C3=CC4=CC=CC=C4C=C3OC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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